

Phenethyl butyrate CAS number 103-52-6 identification

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Compound of Interest

Compound Name: *Phenethyl butyrate*

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An In-depth Technical Guide to the Identification of **Phenethyl Butyrate** (CAS No. 103-52-6)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of **phenethyl butyrate** (CAS 103-52-6), a significant aroma chemical used in the flavor and fragrance industries.^{[1][2]} Addressed to researchers, analytical scientists, and quality control professionals, this document moves beyond simple data reporting to offer a synthesized, field-proven approach. We will explore the compound's core physicochemical properties, outline a common synthetic pathway to provide context for potential impurities, and detail a multi-technique analytical workflow. The cornerstone of this guide is the integration of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each methodology is presented with detailed protocols and an explanation of the causal relationships between molecular structure and analytical output, ensuring a self-validating and trustworthy identification process.

Introduction to Phenethyl Butyrate

Phenethyl butyrate, also known as 2-phenylethyl butanoate, is the ester formed from phenethyl alcohol and butyric acid.^{[3][4]} It is a colorless to pale yellow liquid renowned for its pleasant and complex aroma, often described as fruity and floral, with notes of rose, honey,

and pear.[1][5][6] This olfactory profile makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in foods and beverages, including candies, baked goods, and ice cream.[2][7] Understanding its physical and chemical properties is the foundational step in its accurate identification.

Physicochemical Properties

A precise understanding of a compound's physical constants is critical for its initial characterization and for setting appropriate analytical parameters. These properties are summarized in Table 1.

Property	Value	Source(s)
CAS Number	103-52-6	[4][8]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[8][9]
Molecular Weight	192.25 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	255-260 °C (lit.)	[1]
Density	0.994-0.998 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.49 (lit.)	[10]
Flash Point	>93 °C (>200 °F)	[8]
Solubility	Insoluble in water; soluble in ethanol and oils	[2]
Log K _{OW} (Octanol/Water)	3.55 (Predicted)	[8]

Synthesis Context: Fischer-Speier Esterification

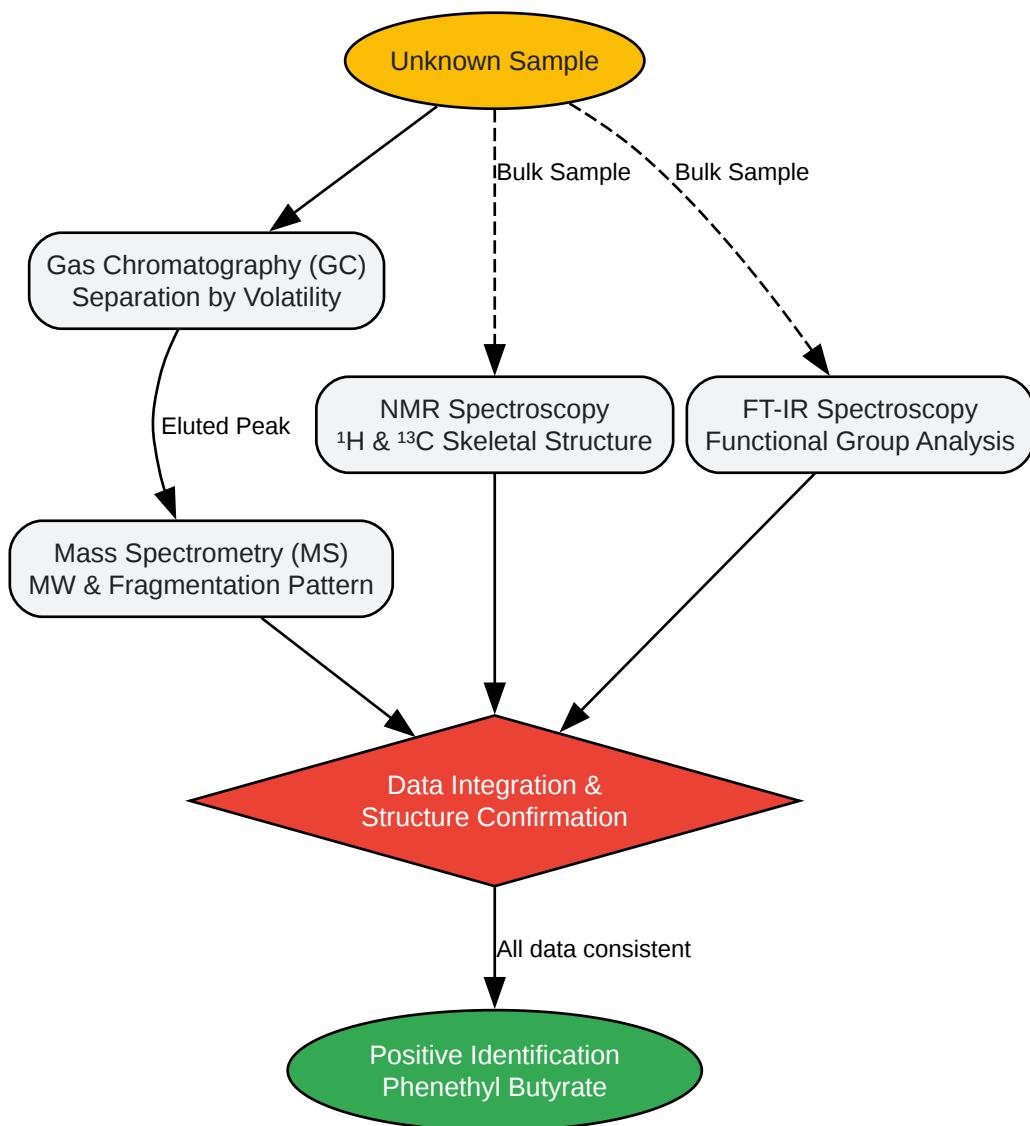
While this guide focuses on identification, understanding the synthesis route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products. The most common industrial synthesis of **phenethyl butyrate** is the Fischer-Speier esterification, an acid-catalyzed reaction between phenethyl alcohol and butyric acid.[11][12]

The primary logic behind this choice is atom economy and the use of readily available, inexpensive starting materials. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13] The reaction is reversible, so to drive it towards the ester product, an excess of one reactant (usually the less expensive alcohol) is used, and the water by-product is removed as it forms, often via azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[11][14]

Caption: Fischer Esterification workflow for **Phenethyl Butyrate** synthesis.

Spectroscopic and Chromatographic Identification

A definitive identification relies on a suite of orthogonal analytical techniques. No single method is sufficient. The workflow presented here combines chromatography for separation with multiple spectroscopic techniques for structural elucidation, creating a self-validating system.

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Caption: Integrated analytical workflow for compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying volatile and semi-volatile compounds like **phenethyl butyrate**. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a fragmentation pattern for each component, which serves as a molecular fingerprint.

Expertise: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is driven by the molecule's structure. The phenyl group provides some polarity, but the overall

molecule is dominated by its hydrocarbon character, making it well-suited for these phases. A temperature ramp is essential to ensure good peak shape and separation from both more volatile (e.g., residual solvents) and less volatile (e.g., dimers) impurities.

Mass Spectrum Analysis: Upon electron ionization (EI), the **phenethyl butyrate** molecule (m/z 192) undergoes predictable fragmentation.^[4] The molecular ion peak $[M]^+$ at m/z 192 may be weak but should be present. The most significant fragmentation pathways are:

- **McLafferty Rearrangement:** A hallmark of esters with a gamma-hydrogen on the alcohol chain. This is not possible for **phenethyl butyrate**. However, a McLafferty rearrangement on the butyrate chain is possible, leading to a fragment at m/z 122.
- **Benzylic Cleavage:** The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl ring, resulting in the formation of the highly stable tropyl cation (m/z 91) or, more commonly, the styryl cation from cleavage of the ester bond, which results in the base peak at m/z 104.^[4]
- **Acylum Ion Formation:** Cleavage of the ester C-O bond can produce the butyryl cation, $[CH_3CH_2CH_2CO]^+$, at m/z 71.^[4]
- **Loss of Butyric Acid:** Elimination of a neutral butyric acid molecule can lead to a fragment at m/z 104.

m/z	Proposed Ion Structure	Significance
192	$[C_{12}H_{16}O_2]^+$	Molecular Ion $[M]^+$
104	$[C_8H_8]^+$	Base Peak (Styrene radical cation)
91	$[C_7H_7]^+$	Tropyl cation
71	$[C_4H_7O]^+$	Butyryl cation
43	$[C_3H_7]^+$	Propyl cation

Protocol: GC-MS Analysis

- Sample Preparation: Dilute the sample 1:1000 in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent non-polar column.
- Injection: 1 μ L, split mode (e.g., 50:1). Injector temperature: 250 °C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
- MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- MS Source Temp: 230 °C.
- MS Quad Temp: 150 °C.
- Scan Range: m/z 40-400.
- Data Analysis: Compare the resulting mass spectrum against a reference library (e.g., NIST, Wiley) and verify the presence of the key fragments listed in Table 2.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. Both ^1H and ^{13}C NMR are required for full structural confirmation.

Expertise: The ^1H NMR spectrum is highly predictable. The aromatic protons will appear in the 7.2-7.4 ppm region. The two methylene groups (-CH₂-CH₂-) form a characteristic pattern of two triplets due to coupling with each other. The butyrate chain protons also show predictable splitting patterns (triplet, sextet, triplet) due to adjacent CH₂ groups.

Proton Assignment	Approx. δ (ppm)	Multiplicity	Integration
Ar-H	7.20 - 7.35	multiplet	5H
-O-CH ₂ -CH ₂ -Ar	4.25	triplet	2H
-O-CH ₂ -CH ₂ -Ar	2.95	triplet	2H
-CO-CH ₂ -CH ₂ -CH ₃	2.25	triplet	2H
-CO-CH ₂ -CH ₂ -CH ₃	1.65	sextet	2H
-CO-CH ₂ -CH ₂ -CH ₃	0.95	triplet	3H

Protocol: NMR Sample Preparation

- Place 10-20 mg of the neat sample into an NMR tube.
- Add ~0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
- Cap the tube and invert several times to mix thoroughly.
- Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It validates the class of compound (ester) and the presence of the aromatic ring.

Expertise: The most telling absorption in the IR spectrum of **phenethyl butyrate** is the strong, sharp peak for the ester carbonyl ($\text{C}=\text{O}$) stretch. Its position ($\sim 1735 \text{ cm}^{-1}$) is characteristic of a saturated aliphatic ester. The C-O stretches also provide valuable information. The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm^{-1} and characteristic C=C stretching peaks in the $1600\text{--}1450 \text{ cm}^{-1}$ region.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3030-3080	C-H stretch	Aromatic
2870-2960	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~1735	C=O stretch	Ester Carbonyl
1605, 1495, 1455	C=C stretch	Aromatic Ring
~1170	C-O stretch	Ester (acyl-oxygen)

Protocol: FT-IR Analysis (Neat Sample)

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping with isopropanol and allowing it to dry.
- Collect a background spectrum.
- Place one drop of the neat **phenethyl butyrate** liquid onto the ATR crystal.
- Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
- Clean the crystal thoroughly after analysis.

Safety and Handling

Phenethyl butyrate is generally regarded as safe (GRAS) for its use as a flavoring agent and is widely used in fragrances.^[7] However, as with any laboratory chemical, appropriate safety precautions must be observed.

- Handling: Work in a well-ventilated area or a chemical fume hood.^[16] Wear standard personal protective equipment (PPE), including safety glasses with side-shields and chemical-resistant gloves.^{[6][16]}
- Toxicity: It is not expected to be genotoxic.^[8] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and found it safe for its current use levels in consumer products.^{[3][8]}

- Storage: Store in a cool, dry place in a tightly sealed container, away from light and sources of ignition.[5]

Conclusion

The unambiguous identification of **phenethyl butyrate** (CAS 103-52-6) is achieved not by a single data point, but by the congruent evidence from multiple, orthogonal analytical techniques. The workflow described in this guide—combining GC for separation with MS, NMR, and IR for structural elucidation—provides a robust and self-validating methodology. By understanding the expected outcomes of each technique, grounded in the compound's fundamental chemical structure and predictable behavior, a scientist can confidently confirm the identity and purity of **phenethyl butyrate**.

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